[(3R,4R,14R,19S)-19-amino-22-chloro-4-[5-(dimethylamino)-3,4-dihydroxy-6,6-dimethyloxan-2-yl]oxy-17-oxo-2,16-dioxapentacyclo[18.2.2.19,13.03,10.04,8]pentacosa-1(22),5,7,9,11,13(25),20,23-octaen-14-yl] 7-methoxy-2-methylidene-3-oxo-4H-1,4-benzoxazine-5-carboxylate
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Overview
Description
[(3R,4R,14R,19S)-19-amino-22-chloro-4-[5-(dimethylamino)-3,4-dihydroxy-6,6-dimethyloxan-2-yl]oxy-17-oxo-2,16-dioxapentacyclo[18.2.2.19,13.03,10.04,8]pentacosa-1(22),5,7,9,11,13(25),20,23-octaen-14-yl] 7-methoxy-2-methylidene-3-oxo-4H-1,4-benzoxazine-5-carboxylate is a derivative of the C-1027 chromophore, which is a potent antitumor antibiotic. The C-1027 chromophore is known for its ability to induce DNA double-strand breaks, making it one of the most cytotoxic molecules known. It is derived from the bacterium Streptomyces globisporus and is part of the enediyne family of antibiotics .
Preparation Methods
The preparation of aromatized deshydroxy-C-1027 chromophore involves several synthetic routes and reaction conditions. The C-1027 chromophore consists of a nine-membered enediyne core, a benzoxazolinate moiety, a deoxyaminosugar, and (S)-3-chloro-5-hydroxy-β-tyrosine . The biosynthesis of the C-1027 chromophore involves the hydroxylation of a carrier protein-tethered substrate by a two-component monooxygenase system . Industrial production methods typically involve fermentation processes using Streptomyces globisporus, followed by extraction and purification using techniques such as high-pressure liquid chromatography (HPLC) .
Chemical Reactions Analysis
[(3R,4R,14R,19S)-19-amino-22-chloro-4-[5-(dimethylamino)-3,4-dihydroxy-6,6-dimethyloxan-2-yl]oxy-17-oxo-2,16-dioxapentacyclo[18.2.2.19,13.03,10.04,8]pentacosa-1(22),5,7,9,11,13(25),20,23-octaen-14-yl] 7-methoxy-2-methylidene-3-oxo-4H-1,4-benzoxazine-5-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution. The enediyne core of the chromophore is responsible for its biological activity, undergoing a cycloaromatization reaction to produce a toxic 1,4-benzenoid diradical species . This reaction does not require external activation, making the compound highly reactive. Common reagents used in these reactions include reducing agents and oxidizing agents, depending on the desired transformation . Major products formed from these reactions include DNA adducts and crosslinks, which contribute to the compound’s cytotoxic effects .
Scientific Research Applications
[(3R,4R,14R,19S)-19-amino-22-chloro-4-[5-(dimethylamino)-3,4-dihydroxy-6,6-dimethyloxan-2-yl]oxy-17-oxo-2,16-dioxapentacyclo[18.2.2.19,13.03,10.04,8]pentacosa-1(22),5,7,9,11,13(25),20,23-octaen-14-yl] 7-methoxy-2-methylidene-3-oxo-4H-1,4-benzoxazine-5-carboxylate has a wide range of scientific research applications. In chemistry, it is studied for its unique reactivity and potential as a DNA-cleaving agent . In biology, it is used to investigate DNA damage responses and repair mechanisms . In medicine, the compound shows promise as an anticancer drug, with the ability to induce apoptosis in cancer cells and alter cell cycle progression . It is currently undergoing clinical trials for its potential use in cancer therapy .
Mechanism of Action
The mechanism of action of aromatized deshydroxy-C-1027 chromophore involves the induction of DNA double-strand breaks through the generation of a 1,4-benzenoid diradical species . This diradical species abstracts hydrogen atoms from DNA, leading to strand breaks and crosslinks . The compound binds to DNA as a weak intercalator, causing single- and double-strand breaks . The molecular targets of the compound include DNA and various proteins involved in DNA repair pathways . The unique oxygen-independent mechanism of action suggests that the compound may be effective against hypoxic tumor cells .
Comparison with Similar Compounds
[(3R,4R,14R,19S)-19-amino-22-chloro-4-[5-(dimethylamino)-3,4-dihydroxy-6,6-dimethyloxan-2-yl]oxy-17-oxo-2,16-dioxapentacyclo[18.2.2.19,13.03,10.04,8]pentacosa-1(22),5,7,9,11,13(25),20,23-octaen-14-yl] 7-methoxy-2-methylidene-3-oxo-4H-1,4-benzoxazine-5-carboxylate is unique among enediyne antibiotics due to its lack of a triggering mechanism for the cycloaromatization reaction . Similar compounds include neocarzinostatin, auromomycin, and maduropeptin, which also belong to the enediyne family of antibiotics . These compounds require external activation to undergo the cycloaromatization reaction, whereas aromatized deshydroxy-C-1027 chromophore is already primed for this reaction . This makes it more reactive and potentially more effective as an anticancer agent .
Properties
Molecular Formula |
C43H44ClN3O12 |
---|---|
Molecular Weight |
830.3 g/mol |
IUPAC Name |
[(3R,4R,14R,19S)-19-amino-22-chloro-4-[5-(dimethylamino)-3,4-dihydroxy-6,6-dimethyloxan-2-yl]oxy-17-oxo-2,16-dioxapentacyclo[18.2.2.19,13.03,10.04,8]pentacosa-1(22),5,7,9,11,13(25),20,23-octaen-14-yl] 7-methoxy-2-methylidene-3-oxo-4H-1,4-benzoxazine-5-carboxylate |
InChI |
InChI=1S/C43H44ClN3O12/c1-20-39(51)46-34-26(16-23(53-6)17-31(34)55-20)40(52)57-32-19-54-33(48)18-29(45)21-10-12-30(28(44)15-21)56-38-24-11-9-22(32)14-25(24)27-8-7-13-43(27,38)59-41-36(50)35(49)37(47(4)5)42(2,3)58-41/h7-17,29,32,35-38,41,49-50H,1,18-19,45H2,2-6H3,(H,46,51)/t29-,32-,35?,36?,37?,38+,41?,43+/m0/s1 |
InChI Key |
BOJUNPZGRNCNTI-JJYLQHECSA-N |
Isomeric SMILES |
CC1(C(C(C(C(O1)O[C@]23C=CC=C2C4=C5[C@H]3OC6=C(C=C(C=C6)[C@H](CC(=O)OC[C@@H](C(=C4)C=C5)OC(=O)C7=C8C(=CC(=C7)OC)OC(=C)C(=O)N8)N)Cl)O)O)N(C)C)C |
Canonical SMILES |
CC1(C(C(C(C(O1)OC23C=CC=C2C4=C5C3OC6=C(C=C(C=C6)C(CC(=O)OCC(C(=C4)C=C5)OC(=O)C7=C8C(=CC(=C7)OC)OC(=C)C(=O)N8)N)Cl)O)O)N(C)C)C |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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